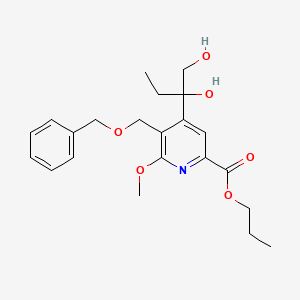

Propyl 4-(1,2-dihydroxybutan-2-yl)-6-methoxy-5-(phenylmethoxymethyl)pyridine-2-carboxylate

Description

Propyl 4-(1,2-dihydroxybutan-2-yl)-6-methoxy-5-(phenylmethoxymethyl)pyridine-2-carboxylate is a synthetic pyridine derivative characterized by a substituted pyridine core. Its structure includes a propyl ester group at position 2, a 1,2-dihydroxybutan-2-yl substituent at position 4, a methoxy group at position 6, and a phenylmethoxymethyl moiety at position 3.

Properties

CAS No. |

183433-74-1 |

|---|---|

Molecular Formula |

C22H29NO6 |

Molecular Weight |

403.5 g/mol |

IUPAC Name |

propyl 4-(1,2-dihydroxybutan-2-yl)-6-methoxy-5-(phenylmethoxymethyl)pyridine-2-carboxylate |

InChI |

InChI=1S/C22H29NO6/c1-4-11-29-21(25)19-12-18(22(26,5-2)15-24)17(20(23-19)27-3)14-28-13-16-9-7-6-8-10-16/h6-10,12,24,26H,4-5,11,13-15H2,1-3H3 |

InChI Key |

DTLYVEUWMPUDLW-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)C1=NC(=C(C(=C1)C(CC)(CO)O)COCC2=CC=CC=C2)OC |

Origin of Product |

United States |

Biological Activity

Propyl 4-(1,2-dihydroxybutan-2-yl)-6-methoxy-5-(phenylmethoxymethyl)pyridine-2-carboxylate, also known by its chemical identifier CID 10716148, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C22H29NO6. The compound features a pyridine ring substituted with various functional groups that contribute to its biological properties. The presence of hydroxyl groups and methoxy groups suggests potential interactions with biological targets.

Mechanisms of Biological Activity

Research indicates that this compound may exhibit diverse biological activities, including:

- Antioxidant Activity : The hydroxyl groups in the structure may contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.

- Anti-inflammatory Effects : Preliminary studies suggest that the compound could inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.

- Anticancer Properties : Some derivatives of pyridine carboxylates have shown promise in inhibiting cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antioxidant | Scavenging of DPPH radicals | |

| Anti-inflammatory | Inhibition of TNF-alpha release | |

| Anticancer | Induction of apoptosis in breast cancer cells |

Case Study: Anticancer Activity

A study conducted on human estrogen-receptor-positive breast cancer cell lines demonstrated that derivatives similar to this compound exhibited significant cytotoxicity. The IC50 value was reported at approximately 18 μM, indicating moderate efficacy against tumor growth. The mechanism involved the inhibition of poly (ADP-ribose) polymerase (PARP), leading to increased apoptosis through caspase activation and DNA damage response pathways .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Current studies suggest that the compound has favorable absorption characteristics with moderate bioavailability. However, detailed toxicological assessments are necessary to establish safety profiles for clinical applications.

Scientific Research Applications

Anti-inflammatory Properties

Recent studies have indicated that derivatives of pyridine compounds exhibit significant anti-inflammatory effects. For instance, a related study demonstrated the potential of pyridine-based compounds to inhibit key inflammatory mediators such as nitric oxide synthase and cyclooxygenases (COX-1 and COX-2). The in vivo tests showed a notable reduction in inflammation markers, suggesting that compounds similar to Propyl 4-(1,2-dihydroxybutan-2-yl)-6-methoxy-5-(phenylmethoxymethyl)pyridine-2-carboxylate could be effective in treating inflammatory diseases .

Antimicrobial Activity

Pyridine derivatives have shown promise as antimicrobial agents. A study focusing on pyridine-containing compounds reported their effectiveness against various bacterial strains. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis. This suggests that this compound could be further investigated for its antimicrobial potential .

Table: Summary of Biological Activities

| Activity | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of nitric oxide synthase and COX enzymes | |

| Antimicrobial | Disruption of bacterial cell membranes |

Immunomodulatory Effects

Pyridine derivatives, including those similar to this compound, have been studied for their immunomodulatory properties. These compounds can modulate immune responses, potentially aiding in the treatment of autoimmune diseases or enhancing vaccine efficacy. Research has highlighted their role in balancing pro-inflammatory and anti-inflammatory cytokine levels .

Neuroprotective Effects

There is emerging evidence that pyridine-based compounds may offer neuroprotective benefits. Studies suggest that these compounds can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The specific mechanisms involve the modulation of signaling pathways related to cell survival .

Case Study 1: Anti-inflammatory Activity

In a controlled study involving animal models with induced inflammation, a derivative similar to this compound was administered. The results showed a significant decrease in paw swelling and histological evidence of reduced inflammation compared to control groups. The compound exhibited an IC50 value indicating effective dose-response characteristics .

Case Study 2: Antimicrobial Efficacy

A series of pyridine derivatives were tested against Staphylococcus aureus and Escherichia coli. One compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, suggesting its potential as a new antimicrobial agent. This highlights the need for further exploration into similar compounds like this compound for clinical applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

Ethyl 4-(4-((2-bromoethoxy)carbonyl)phenyl)-2-substituted-6-substitutedphenyl-1,2,3,4-tetrahydro pyrimidine-5-carboxylate (5a-z) Structural Similarities: Both compounds feature ester groups (ethyl vs. propyl) and aromatic substitutions. The pyridine ring in the target compound contrasts with the tetrahydropyrimidine core in 5a-z, but both share functionalization with bulky substituents. Synthetic Pathways: highlights the use of thionyl chloride and bromoethanol for esterification and halogenation, which may align with the synthesis of the target compound’s ester and ether groups .

(2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)-1-(1-(1-oxoisoindolin-2-yl)cyclopentanecarbonyl)pyrrolidine-2-carboxamide Functional Groups: Unlike the target compound’s pyridine core, this patent-derived molecule () contains a pyrrolidine-carboxamide scaffold with thiazole and isoindolinone substituents. Pharmacological Potential: While the target compound’s biological activity remains unstudied in the evidence, the patent compound’s design (e.g., hydroxyl and carboxamide groups) suggests protease inhibition or receptor targeting, a common theme in drug discovery .

Physicochemical and Functional Comparison

Research Findings and Limitations

- Structural comparisons rely on inferred similarities to compounds like 5a-z, which may share crystallographic challenges (e.g., disorder in bulky substituents) .

- Biological Activity : The patent compound () exemplifies how heterocyclic cores are tailored for bioactivity, but the target compound’s lack of nitrogen-rich moieties (e.g., thiazole) may limit analogous applications.

- Synthetic Feasibility : ’s emphasis on halogenation and esterification supports the plausibility of synthesizing the target compound, though its dihydroxybutan-2-yl group may require protective-group strategies absent in the provided literature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.